Evidence 1: Selective Pro-Apoptotic Activity in NPM1-Mutated AML vs. Wild-Type Cells
NSC348884 exhibits significantly greater pro-apoptotic efficacy in acute myeloid leukemia (AML) cells harboring the NPM1 mutation compared to those with wild-type NPM1. This differential activity, not observed with the XPO1 inhibitor Selinexor, is a key functional distinction [1]. In a comparative study, flow cytometry analysis revealed that NSC348884 induced a more pronounced apoptotic effect in the NPM1-mutated OCI-AML3 cell line compared to the wild-type OCI-AML2 line [2].
| Evidence Dimension | Pro-apoptotic effect in AML cell lines |
|---|---|
| Target Compound Data | Significantly stronger proapoptotic effect on OCI-AML3 cells compared to OCI-AML2 cells (as determined by flow cytometry). |
| Comparator Or Baseline | XPO1 inhibitor Selinexor does not show this selective activity based on NPM1 mutation status. |
| Quantified Difference | Qualitatively described as 'significantly stronger' in the published study; a direct fold-change is not reported in the abstract. |
| Conditions | OCI-AML3 (NPM1-mutated) and OCI-AML2 (NPM1 wild-type) human AML cell lines, analyzed by flow cytometry after treatment. |
Why This Matters
This selectivity suggests that NSC348884 is the appropriate tool compound for researchers specifically dissecting NPM1-mutant AML biology, where XPO1 inhibition (e.g., Selinexor) is a less targeted approach.
- [1] Ranieri, R., et al. (2022). Current status and future perspectives in targeted therapy of NPM1-mutated AML. Leukemia, 36(10), 2351-2367. View Source
- [2] Zhu, J-F., et al. (2023). The effect of small molecule inhibitor NSC348884 on nucleophosmin 1-mutated acute myeloid leukemia cells. Eur Rev Med Pharmacol Sci, 27(19), 9145-9151. View Source
